6-fluoro-1-[(4-fluorophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline
Description
6-Fluoro-1-[(4-fluorophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine atoms in the structure can significantly alter the compound’s chemical properties, making it more resistant to metabolic degradation and enhancing its binding affinity to biological targets.
Properties
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)sulfonyl-2-methyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2S/c1-11-2-3-12-10-14(18)6-9-16(12)19(11)22(20,21)15-7-4-13(17)5-8-15/h4-11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKRLGDNQLDSQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1S(=O)(=O)C3=CC=C(C=C3)F)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196280 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-[(4-fluorophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride and 2-methyl-1,2,3,4-tetrahydroquinoline.
Sulfonylation Reaction: The 4-fluorobenzenesulfonyl chloride is reacted with 2-methyl-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although the presence of the sulfonyl group may influence the reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-1-[(4-fluorophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound’s interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It serves as a probe to study the role of fluorine in modulating biological activity and metabolic stability.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 6-fluoro-1-[(4-fluorophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The sulfonyl group can also participate in these interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the fluorine and sulfonyl groups, resulting in different chemical and biological properties.
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the sulfonyl group, affecting its reactivity and biological activity.
4-Fluorophenylsulfonyl-1,2,3,4-tetrahydroquinoline: Lacks the fluorine atom at the 6-position, which can influence its metabolic stability and binding affinity.
Uniqueness
The unique combination of fluorine atoms and a sulfonyl group in 6-fluoro-1-[(4-fluorophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline enhances its chemical stability, metabolic resistance, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
